7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
7λ6-thia-2-azaspiro[3.5]nonane 7,7-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)3-1-7(2-4-11)5-8-6-7;/h8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBFEXCDKIQSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC12CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to optimize yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The nitrogen atom can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride is being explored as a scaffold for drug development. Its structural features suggest potential interactions with biological targets, making it a candidate for designing new therapeutic agents. For instance, compounds derived from this structure have shown promise as inhibitors for various biological pathways, including those involved in respiratory syncytial virus (RSV) and epidermal growth factor receptor (EGFR) inhibition .
Organic Synthesis
This compound serves as a valuable building block in the synthesis of complex organic molecules. Its ability to participate in diverse chemical reactions enables chemists to create intricate structures that may have significant applications in pharmaceuticals and materials science.
Research indicates that this compound may possess antimicrobial and antiviral properties. Investigations into its biological activity are ongoing, with studies focusing on its efficacy against various pathogens and its potential role in therapeutic interventions .
Industrial Applications
In addition to its use in medicinal chemistry and organic synthesis, this compound is being evaluated for applications in material science. Its unique properties may contribute to the development of new materials, such as polymers or catalysts, with enhanced functionalities.
Case Study 1: Drug Development
A recent study focused on the synthesis and evaluation of derivatives of 7-Thia-2-azaspiro[3.5]nonane as potential GPR119 agonists demonstrated promising results in modulating metabolic pathways associated with diabetes management. The structural modifications led to enhanced biological activity compared to earlier compounds .
Case Study 2: Antiviral Research
In another study, derivatives of this compound were tested for their antiviral activity against RSV. The results indicated that certain modifications significantly improved efficacy, highlighting the potential of this compound class in treating viral infections .
Mechanism of Action
The mechanism of action of 7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the compound can form various interactions, such as hydrogen bonds or coordination bonds, with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Variations in Ring Size and Heteroatom Positioning
(a) 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide Hydrochloride
- Structure : Differs in azaspiro position (1-aza vs. 2-aza) and ring size (spiro[4.4] vs. spiro[3.5]).
- Properties : Molecular formula C₇H₁₄ClNS, melting point 204–205°C (decomposition), 98% yield .
- Applications : Likely used in medicinal chemistry due to its pyrrolidine-like framework, which is common in bioactive molecules.
(b) 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide Hydrochloride
- Structure : Swapped positions of thia and aza groups (2-thia vs. 7-thia).
- Properties : CAS 868-59-7, pharmacy-grade purity (99%), higher content than the target compound .
- Applications: Potential use in drug formulations due to its high purity and compliance with pharmaceutical standards.
(c) 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide Hemioxalate
- Structure : Hemioxalate counterion instead of hydrochloride.
- Properties : CAS 1501856-47-8, 95% purity .
- Applications : The oxalate salt may alter solubility and bioavailability, making it suitable for specific biochemical assays.
Table 1: Structural and Physical Comparison
| Compound Name | CAS Number | Molecular Formula | Purity | Melting Point/Dec. (°C) | Key Applications |
|---|---|---|---|---|---|
| 7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide HCl | 1049718-57-1 | C₇H₁₄ClNOS | 90% | Not reported | Industrial intermediates |
| 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide HCl | Not provided | C₇H₁₄ClNS | 98% | 204–205 (dec.) | Medicinal chemistry |
| 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide HCl | 868-59-7 | C₇H₁₄ClNOS | 99% | Not reported | Pharmaceutical research |
| 7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate | 1501856-47-8 | C₇H₁₂NO₆S | 95% | Not reported | Biochemical reagents |
Functional Group Variations: Sulfones, Ketones, and Counterions
(a) 2-Thiaspiro[3.5]nonan-7-one 2,2-dioxide
- Structure: Contains a ketone group (nonan-7-one) instead of an azaspiro ring.
- Properties : CAS 2060042-83-1, molar mass 188.24 g/mol .
- Applications : The ketone functionality may enhance reactivity in organic synthesis.
(b) 1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride
Industrial and Pharmaceutical Relevance
- Industrial Use : The target compound is marketed as an industrial-grade intermediate (90% purity) for bulk chemical synthesis .
- Pharmaceutical Potential: Analogs like 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride (99% purity) are tailored for drug development due to stringent quality requirements .
Biological Activity
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride, also known as 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride, is a synthetic compound that has gained attention in various scientific domains due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of 253.79 g/mol. Its structure includes a spirocyclic framework that integrates sulfur and nitrogen atoms, contributing to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀ClNO₂S |
| Molecular Weight | 253.79 g/mol |
| IUPAC Name | 1-isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride |
| CAS Number | 2138044-35-4 |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the spirocyclic core and subsequent functionalization processes. The preparation often requires specific reaction conditions such as controlled temperature and pH to ensure high purity and yield.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Such interactions can modulate cellular functions and influence physiological responses.
-
Matrix Metalloproteinase Inhibition : Research indicates that derivatives of spirocyclic compounds exhibit moderate inhibitory activity against matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are critical in cancer metastasis and tissue remodeling .
- Inhibitory Concentration (IC50) : Compounds related to this class have shown IC50 values around against MMP-2, indicating their potential as therapeutic agents for diseases involving excessive MMP activity.
- Antiproliferative Activity : Studies have also evaluated the antiproliferative effects of these compounds on various cancer cell lines such as SKOV3 (ovarian cancer), HL60 (leukemia), and A549 (lung cancer). Notably, some derivatives demonstrated significant cytotoxicity against these cell lines, suggesting their potential as anticancer agents .
Case Studies
- GPR119 Agonists : In a study focused on GPR119 agonists derived from the spirocyclic framework, a compound identified as compound 54g exhibited significant glucose-lowering effects in diabetic rat models. This highlights the therapeutic potential of these compounds in managing metabolic disorders .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationships of various derivatives have revealed that modifications at specific positions can enhance biological activity. For instance, the introduction of arylsulfonyl groups significantly improved MMP inhibitory potency compared to simpler structures .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride, and how can purity be optimized?
- Methodological Answer :
- Spiroannulation : Utilize ring-closing strategies, such as cyclization of thiol-containing precursors with amines under acidic conditions. For example, thiolactam intermediates can be oxidized to sulfone derivatives (7,7-dioxide) using m-CPBA (meta-chloroperbenzoic acid) .
- Hydrochloride Formation : Neutralize the free base with HCl in anhydrous ether or dichloromethane, followed by recrystallization from ethanol/water mixtures to enhance purity .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate the target compound. Monitor by TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Spiroannulation | NH₂CH₂CH₂SH, H₂SO₄, 80°C, 12h | 65 | 85 |
| Oxidation | m-CPBA, CHCl₃, RT, 6h | 90 | 92 |
| HCl Salt Formation | 2M HCl in Et₂O, 0°C, 2h | 95 | 98 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the spirocyclic structure and sulfone groups. Expected signals:
- 1H NMR (D₂O): δ 3.5–4.0 ppm (m, bridgehead protons), δ 2.8–3.2 ppm (m, thia-methylene) .
- 13C NMR: ~55 ppm (sp³ carbons adjacent to sulfur), ~110 ppm (quaternary spiro carbon) .
- IR Spectroscopy : Key peaks at 1300–1350 cm⁻¹ (asymmetric S=O stretch) and 1120–1150 cm⁻¹ (symmetric S=O stretch) .
- Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]+ at m/z 228.6 (C₇H₁₄ClNO₂S requires 228.6) .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72h. Monitor degradation via HPLC (C18 column, 0.1% formic acid in H₂O/MeCN).
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Stability is typically pH-dependent, with higher degradation rates in acidic/alkaline extremes .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase (analogous to dorzolamide ) or sigma receptors .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., sulfone group electrophilicity) .
- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (GROMACS) to assess binding stability over 100 ns trajectories .
Q. How can structural-activity relationships (SAR) be explored for spirocyclic sulfone derivatives?
- Methodological Answer :
- Analog Synthesis : Modify the spiro ring size (e.g., [3.4] vs. [3.5]), substitute bridgehead atoms (e.g., O for S), or vary N-protecting groups (e.g., Boc, Cbz) .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase II) or receptor binding studies (sigma-1/2 receptors) .
- Data Analysis : Use QSAR models (e.g., CoMFA) to correlate substituent effects with activity .
Q. What strategies resolve contradictions in analytical data (e.g., conflicting NMR shifts or purity metrics)?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with computed chemical shifts (GIAO method) .
- Elemental Analysis : Confirm empirical formula via CHNS-O analysis (deviation <0.4% acceptable) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (solvent: EtOH/H₂O) and solving the crystal structure .
Data Contradiction Analysis Example
Scenario : Discrepancies in reported melting points (e.g., 103–104°C in one study vs. 108–110°C in another).
- Resolution Steps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
